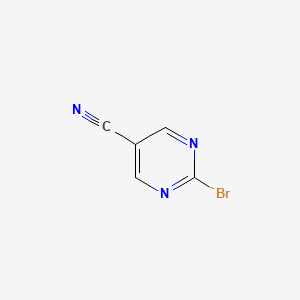

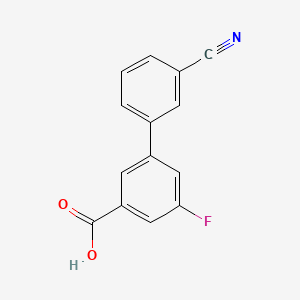

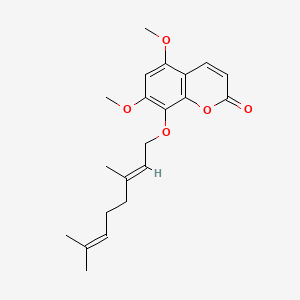

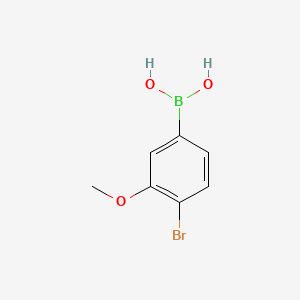

![molecular formula C15H12N2O2 B595389 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-26-6](/img/structure/B595389.png)

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be analyzed using various methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be determined using various methods. For instance, the melting point and NMR spectrum can be obtained .Aplicaciones Científicas De Investigación

Automated Synthesis in Continuous Flow

A study by Herath, Dahl, and Cosford (2010) introduced a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids, highlighting advancements in synthesis efficiency and application in drug development, including Mur ligase inhibitors (Herath, Dahl, & Cosford, 2010).

Synthesis and Characterization

Du Hui-r (2014) explored the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, focusing on reaction conditions and catalysts, emphasizing their potential in pharmaceuticals (Du Hui-r, 2014).

One-Pot Synthesis Method

Crawforth and Paoletti (2009) developed a one-pot synthesis for imidazo[1,5-a]pyridines, facilitating the introduction of various substituents and enhancing synthetic efficiency (Crawforth & Paoletti, 2009).

Pharmacological Applications

Kwong et al. (2019) investigated imidazo[1,2-a]pyridine-based compounds for their potential in treating heart and circulatory failures, along with their anticholinesterase properties, suggesting significant pharmaceutical applications (Kwong et al., 2019).

Tuberculostatic Activity

Bukowski (1984) synthesized derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid, examining their low tuberculostatic activity, which contributes to understanding their potential in tuberculosis treatment (Bukowski, 1984).

Fluorescent Organic Compounds

Tomoda et al. (1999) synthesized and studied the fluorescent properties of imidazo[1,2-a]pyridine derivatives, contributing to the search for novel fluorescent organic compounds (Tomoda et al., 1999).

Antimicrobial Activity

Turan-Zitouni, Blache, and Güven (2001) investigated the antimicrobial activity of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives, highlighting their potential in antimicrobial treatments (Turan-Zitouni, Blache, & Güven, 2001).

Safety And Hazards

Direcciones Futuras

The future directions for “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” could involve further exploration of its medicinal applications, given the wide range of applications of imidazopyridines in medicinal chemistry . Additionally, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

Propiedades

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHQKOIULGKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654698 |

Source

|

| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

CAS RN |

133427-26-6 |

Source

|

| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

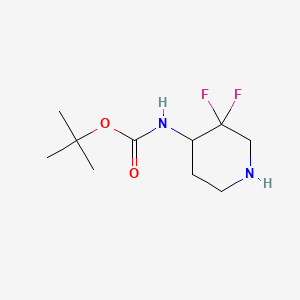

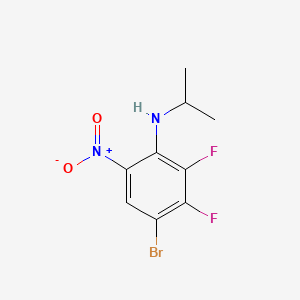

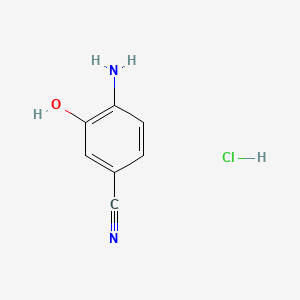

![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)